Cas no 871979-98-5 (1-(tert-butoxy)carbonyl-5-(methoxymethyl)pyrrolidine-2-carboxylic acid)

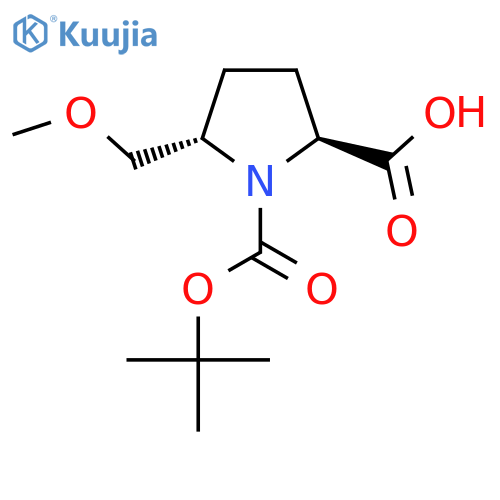

871979-98-5 structure

商品名:1-(tert-butoxy)carbonyl-5-(methoxymethyl)pyrrolidine-2-carboxylic acid

1-(tert-butoxy)carbonyl-5-(methoxymethyl)pyrrolidine-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1-(tert-butoxy)carbonyl-5-(methoxymethyl)pyrrolidine-2-carboxylic acid

- SCHEMBL14371765

- EN300-1589883

- 871979-98-5

- 1-[(tert-butoxy)carbonyl]-5-(methoxymethyl)pyrrolidine-2-carboxylic acid

-

- インチ: 1S/C12H21NO5/c1-12(2,3)18-11(16)13-8(7-17-4)5-6-9(13)10(14)15/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9-/m0/s1

- InChIKey: RCLNRTAXXAUVGD-IUCAKERBSA-N

- ほほえんだ: O(C(C)(C)C)C(N1[C@H](C(=O)O)CC[C@H]1COC)=O

計算された属性

- せいみつぶんしりょう: 259.14197277g/mol

- どういたいしつりょう: 259.14197277g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 18

- 回転可能化学結合数: 5

- 複雑さ: 323

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 76.1Ų

1-(tert-butoxy)carbonyl-5-(methoxymethyl)pyrrolidine-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1589883-2.5g |

1-[(tert-butoxy)carbonyl]-5-(methoxymethyl)pyrrolidine-2-carboxylic acid |

871979-98-5 | 2.5g |

$4117.0 | 2023-06-04 | ||

| Enamine | EN300-1589883-0.5g |

1-[(tert-butoxy)carbonyl]-5-(methoxymethyl)pyrrolidine-2-carboxylic acid |

871979-98-5 | 0.5g |

$2017.0 | 2023-06-04 | ||

| Enamine | EN300-1589883-1000mg |

1-[(tert-butoxy)carbonyl]-5-(methoxymethyl)pyrrolidine-2-carboxylic acid |

871979-98-5 | 1000mg |

$2101.0 | 2023-09-23 | ||

| Enamine | EN300-1589883-250mg |

1-[(tert-butoxy)carbonyl]-5-(methoxymethyl)pyrrolidine-2-carboxylic acid |

871979-98-5 | 250mg |

$1933.0 | 2023-09-23 | ||

| Enamine | EN300-1589883-0.1g |

1-[(tert-butoxy)carbonyl]-5-(methoxymethyl)pyrrolidine-2-carboxylic acid |

871979-98-5 | 0.1g |

$1849.0 | 2023-06-04 | ||

| Enamine | EN300-1589883-0.25g |

1-[(tert-butoxy)carbonyl]-5-(methoxymethyl)pyrrolidine-2-carboxylic acid |

871979-98-5 | 0.25g |

$1933.0 | 2023-06-04 | ||

| Enamine | EN300-1589883-2500mg |

1-[(tert-butoxy)carbonyl]-5-(methoxymethyl)pyrrolidine-2-carboxylic acid |

871979-98-5 | 2500mg |

$4117.0 | 2023-09-23 | ||

| Enamine | EN300-1589883-50mg |

1-[(tert-butoxy)carbonyl]-5-(methoxymethyl)pyrrolidine-2-carboxylic acid |

871979-98-5 | 50mg |

$1764.0 | 2023-09-23 | ||

| Enamine | EN300-1589883-100mg |

1-[(tert-butoxy)carbonyl]-5-(methoxymethyl)pyrrolidine-2-carboxylic acid |

871979-98-5 | 100mg |

$1849.0 | 2023-09-23 | ||

| Enamine | EN300-1589883-1.0g |

1-[(tert-butoxy)carbonyl]-5-(methoxymethyl)pyrrolidine-2-carboxylic acid |

871979-98-5 | 1g |

$2101.0 | 2023-06-04 |

1-(tert-butoxy)carbonyl-5-(methoxymethyl)pyrrolidine-2-carboxylic acid 関連文献

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

-

Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653

-

Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289

-

Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837

871979-98-5 (1-(tert-butoxy)carbonyl-5-(methoxymethyl)pyrrolidine-2-carboxylic acid) 関連製品

- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)

- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)

- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)

- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)

- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)

- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬